molecular formula C16H18F3NO4 B2946760 (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-(trifluoromethoxy)phenyl)methanone CAS No. 1396877-14-7

(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-(trifluoromethoxy)phenyl)methanone

Cat. No.: B2946760
CAS No.: 1396877-14-7
M. Wt: 345.318
InChI Key: KOOUMVGSABZLCW-UHFFFAOYSA-N
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Description

“(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-(trifluoromethoxy)phenyl)methanone” is a chemical compound with the molecular formula C16H18F3NO3. The IUPAC name for the compound is 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane . The compound has a molecular weight of 329.319.


Molecular Structure Analysis

The InChI code for the compound is 1S/C8H15NO2/c1-7(2)10-5-8(6-11-7)3-9-4-8/h9H,3-6H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

It has a CAS Number of 156720-75-1 . For more detailed physical and chemical properties, it’s best to refer to a Material Safety Data Sheet (MSDS) or similar document.

Scientific Research Applications

HIV Entry Inhibitors

A study discussed the mechanism of action of a potent noncompetitive allosteric antagonist of the CCR5 receptor, showcasing its potential as an HIV entry inhibitor. This research underlines the importance of molecular targeting in developing therapies for viral infections, such as HIV (Watson et al., 2005).

Photochemical Transformations

Another study highlighted a unique photoreaction of a structurally related compound, leading to the formation of β-lactam compounds. This demonstrates the utility of photochemical transformations in synthesizing new chemical entities with potential applications in drug development and other areas of chemistry (Marubayashi et al., 1992).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3NO4/c1-14(2)22-9-15(10-23-14)7-20(8-15)13(21)11-3-5-12(6-4-11)24-16(17,18)19/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOUMVGSABZLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C3=CC=C(C=C3)OC(F)(F)F)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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